molecular formula C8H9Cl B074947 (2-Chloroethyl)benzene CAS No. 1331-31-3

(2-Chloroethyl)benzene

Cat. No. B074947
CAS RN: 1331-31-3
M. Wt: 140.61 g/mol
InChI Key: MNNZINNZIQVULG-UHFFFAOYSA-N
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Patent
US06743924B2

Procedure details

1,2,3-Triazole (1634 mg, 23.7 mmol), sodium iodide (2364 mg, 15.8 mmol), sodium hydroxide (946 mg, 23.7 mmol) were added to t-amyl alcohol (6.2 ml), and the mixture was refluxed under stirring for 1 hour. 1-Chloro-2-phenylethane (2217 mg, 15.8 mmol) was dissolved in t-amyl alcohol (6.2 ml) and added dropwise under reflux over 1 hour. The mixture was refluxed under stirring for 3.5 hours. The mixture was cooled to room temperature and toluene (50 ml) was added. The mixture was washed with water (50×2), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1→1/3) to give 1-(2-phenylethyl)-1H-1,2,3-triazole as a colorless oil (2.0 g, yield 73%). 2-(2-Phenylethyl)-2H-1,2,3-triazole (315 mg) was obtained as a colorless oil (yield 12%). 1-(4-phenylethyl)-1H-1,2,3-triazole
Quantity
1634 mg
Type
reactant
Reaction Step One
Quantity
2364 mg
Type
reactant
Reaction Step One
Quantity
946 mg
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Quantity
2217 mg
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[N:2]1.[I-].[Na+].[OH-].[Na+].Cl[CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)(CC)(C)C.C1(C)C=CC=CC=1>[C:13]1([CH2:12][CH2:11][N:1]2[CH:5]=[CH:4][N:3]=[N:2]2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1634 mg
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
2364 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
946 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.2 mL
Type
solvent
Smiles
C(C)(C)(CC)O
Step Two
Name
Quantity
2217 mg
Type
reactant
Smiles
ClCCC1=CC=CC=C1
Name
Quantity
6.2 mL
Type
solvent
Smiles
C(C)(C)(CC)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
ADDITION
Type
ADDITION
Details
added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
under reflux over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
STIRRING
Type
STIRRING
Details
under stirring for 3.5 hours
Duration
3.5 h
WASH
Type
WASH
Details
The mixture was washed with water (50×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1→1/3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCN1N=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.